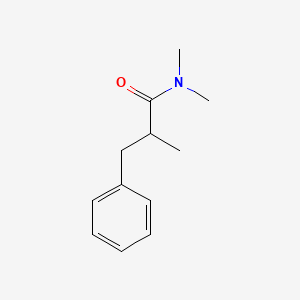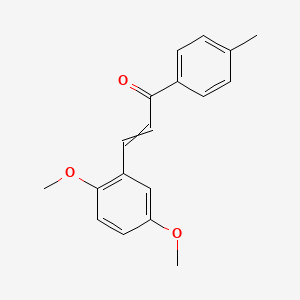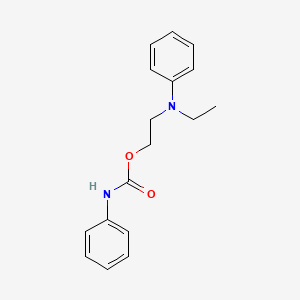
1-Furfuryl-3-(3-trifluoromethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Furfuryl-3-(3-trifluoromethylphenyl)urea is a chemical compound with the molecular formula C13H11F3N2O2 and a molecular weight of 284.24 g/mol . This compound is characterized by the presence of a furfuryl group and a trifluoromethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea typically involves the reaction of furfuryl isocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Furfuryl-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-Furfuryl-3-(3-trifluoromethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The furfuryl group may facilitate binding to certain enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Furfuryl-3-(3-trifluoromethylphenyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-(3-trifluoromethylphenyl)urea: This compound has a methyl group instead of a furfuryl group, which may affect its reactivity and applications.
1-Allyl-3-(3-trifluoromethylphenyl)urea:
1-Phenethyl-3-(3-trifluoromethylphenyl)urea: The phenethyl group may alter the compound’s biological activity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H11F3N2O2 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-3-1-4-10(7-9)18-12(19)17-8-11-5-2-6-20-11/h1-7H,8H2,(H2,17,18,19) |
Clé InChI |
NEHFPYHHLZKHFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=CO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)
